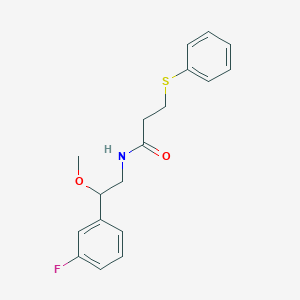![molecular formula C25H24N4O5S B2475770 6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-42-5](/img/no-structure.png)
6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
6-Phenyl-thieno[3,2-d]pyrimidine derivatives, similar to the chemical , have been synthesized and shown to possess potent anticancer activity. These compounds display comparable effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some derivatives exhibited marked growth inhibition, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
Derivatives of thieno[2,3-d]pyrimidine, similar in structure to the queried compound, have been evaluated for their antimicrobial properties. The compounds showed moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, indicating potential use in developing new antibacterials (Vlasov et al., 2022).
Inhibition of Enzymes and Receptors
Compounds structurally related to the queried chemical have been identified for their selective inhibition of closely related human enzymes with different biological activities. Such selectivity is crucial for drug design and development, particularly in addressing diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Potential in Anticancer Agents Synthesis
6-Phenylpyrazolo[3,4-d]pyrimidones, bearing similarity to the compound , have been identified as specific inhibitors of type V phosphodiesterase, showing potential as oral antihypertensive agents and possessing in vivo antihypertensive activity. Their relevance in cancer treatment is notable, especially for derivatives with specific substitutions (Dumaitre & Dodic, 1996).
Propriétés
Numéro CAS |
866013-42-5 |
|---|---|
Nom du produit |
6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide |
Formule moléculaire |
C25H24N4O5S |
Poids moléculaire |
492.55 |
Nom IUPAC |
6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24N4O5S/c30-22(26-19-9-3-1-4-10-19)12-5-2-6-14-27-24(31)23-21(13-15-35-23)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,26,30) |
Clé InChI |
JYEJSDXKZMPQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)
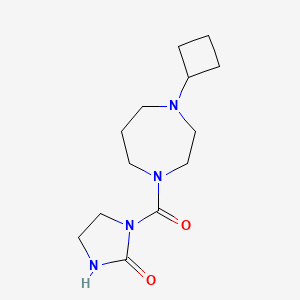
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)
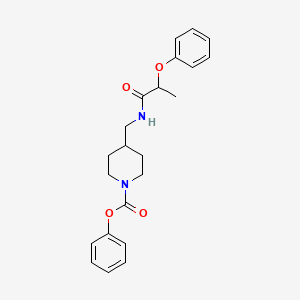
![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)
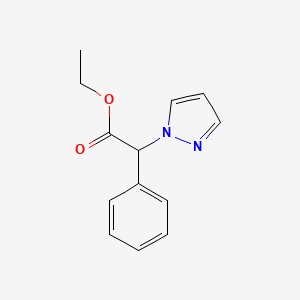
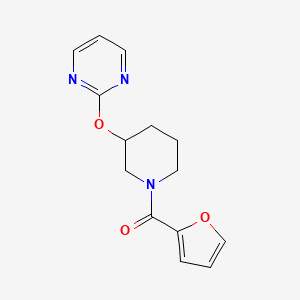

![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2475705.png)
![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)
